![molecular formula C26H24N4O3S2 B11650552 3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11650552.png)
3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
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Overview
Description
3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one is a complex organic compound characterized by its unique tetracyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing metathesis reactions.
Introduction of Functional Groups:
Final Modifications: The final steps may include oxidation or reduction reactions to achieve the desired oxidation state of the sulfur and oxygen atoms.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfur atom.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tetracyclic systems and the effects of sulfur and oxygen atoms in organic frameworks.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving sulfur-containing compounds.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound may be used as a precursor for the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of sulfur and oxygen atoms can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-benzylsulfanyl-7-(4-hydroxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- 3-benzylsulfanyl-7-(4-chlorophenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
Uniqueness
The uniqueness of 3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C26H24N4O3S2 |
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Molecular Weight |
504.6 g/mol |
IUPAC Name |
3-benzylsulfanyl-7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C26H24N4O3S2/c1-26(2)13-19-20(14-33-26)35-23-21(19)22(31)29(17-9-11-18(32-3)12-10-17)24-27-28-25(30(23)24)34-15-16-7-5-4-6-8-16/h4-12H,13-15H2,1-3H3 |
InChI Key |
JFKHLYXDNOKIJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCC5=CC=CC=C5)C6=CC=C(C=C6)OC)C |
Origin of Product |
United States |
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